molecular formula C22H15N5O B2895093 (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one CAS No. 300676-04-4

(E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one

Cat. No.: B2895093
CAS No.: 300676-04-4
M. Wt: 365.396
InChI Key: BKOVIEJZBHKKKN-UHFFFAOYSA-N
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Description

(E)-3-(2-(4-Phenylphthalazin-1-yl)hydrazono)indolin-2-one is a novel synthetic hybrid compound designed for advanced medicinal chemistry and drug discovery research. This molecule strategically combines a 2-oxindole scaffold, known for its diverse biological activities, with a phthalazine pharmacophore via a hydrazone linker, creating a multi-targeted research tool. The isatin (indolin-2-one) core is a privileged structure in anticancer agent development. Isatin derivatives can act as apoptosis-inducing agents by activating caspase cascades, such as caspase-3 and caspase-9, and modulating the expression of Bcl-2 family proteins . Furthermore, the 3-hydrazonoindolin-2-one scaffold has been identified as a promising chemical template for inhibiting viral enzymes, specifically HIV-1 Ribonuclease H (RNase H), a promising target for antiretroviral therapy . The hydrazone linkage itself is a significant pharmacophore, contributing to the biological activity of many tested compounds . The phthalazine moiety incorporated into this hybrid compound is another pharmacologically relevant heterocycle. Research into 1,4-disubstituted phthalazine derivatives has demonstrated potent inhibitory activity against various therapeutically important targets . This includes the potential to inhibit enzymes like monoamine oxidase (MAO) and to exhibit significant antiproliferative effects in cell-based assays. This hybrid is intended for use by researchers investigating the efficacy of multi-target agents, particularly in oncology and virology. Its design is based on the molecular hybridization strategy, which aims to merge distinct pharmacophores to produce new chemical entities with enhanced or dual mechanisms of action . Researchers can utilize this compound to probe apoptotic pathways, study kinase inhibition, or evaluate novel antiviral mechanisms in experimental settings.

Properties

IUPAC Name

3-[(4-phenylphthalazin-1-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O/c28-22-20(17-12-6-7-13-18(17)23-22)25-27-21-16-11-5-4-10-15(16)19(24-26-21)14-8-2-1-3-9-14/h1-13,23,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUAOQPKGCUHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N=NC4=C(NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Phenylphthalazin-1-ylhydrazine (Intermediate I)

The critical hydrazine precursor is synthesized through a three-stage process:

Stage 1: Phthalazinone Formation

Phthalic anhydride + phenylhydrazine → 1-phenylphthalazin-4(1H)-one  

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: Reflux (118°C)
  • Duration: 8-10 hours
  • Yield: 78-82%

Stage 2: Chlorination to 1-Chloro-4-phenylphthalazine

1-phenylphthalazin-4(1H)-one + POCl3 → 1-chloro-4-phenylphthalazine  

Optimized Parameters:

  • Phosphorus oxychloride:DMA ratio = 30:1 (v/v)
  • Reaction time: 6 hours at reflux (105°C)
  • Workup: Alkaline ice-water quench
  • Yield: 85-88%

Stage 3: Hydrazination

1-chloro-4-phenylphthalazine + N2H4·H2O → 4-phenylphthalazin-1-ylhydrazine  

Critical Parameters:

  • Hydrazine hydrate excess: 10 equivalents
  • Solvent: Absolute ethanol
  • Reaction time: 4 hours at 80°C
  • Purification: Recrystallization from ethanol/water (3:1)
  • Yield: 70-73%

Condensation with Isatin Derivatives

The final coupling reaction demonstrates significant solvent and catalyst dependence:

General Procedure :

4-phenylphthalazin-1-ylhydrazine + isatin → this compound  

Optimized Conditions Table

Parameter Optimal Value Effect on Yield
Solvent Ethanol/DMF (4:1) Maximizes solubility of both reactants
Catalyst Acetic acid (0.5 eq) Accelerates imine formation
Temperature 80°C Balances reaction rate vs decomposition
Reaction time 45 minutes Complete conversion observed via TLC
Workup method Hot filtration Prevents co-precipitation of side products
Crystallization Ethanol/DMF (2:1) Yields orange prismatic crystals

Source: Adapted from

Under these conditions, the target compound is obtained in 65% yield with >98% purity by HPLC.

Structural Elucidation and Spectral Characterization

Spectroscopic Data Correlation

Key Spectral Features :

  • IR Spectroscopy (KBr, cm⁻¹) :
    • 3183 (N-H stretch, hydrazone)
    • 1677 (C=O stretch, indolinone)
    • 1598 (C=N stretch)
    • 1542 (aromatic C=C)
  • ¹H NMR (300 MHz, DMSO-d6) :

    • δ 11.32 (s, 1H, NH indolinone)
    • δ 8.54 (d, J=8.4 Hz, 2H, phthalazine H-2/H-6)
    • δ 7.98-7.61 (m, 8H, aromatic protons)
    • δ 6.88 (d, J=7.8 Hz, 1H, indolinone H-4)
  • ¹³C NMR (75 MHz, DMSO-d6) :

    • 162.8 ppm (C=O)
    • 149.2 ppm (C=N)
    • 138.5-112.4 ppm (aromatic carbons)

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

  • Orthorhombic crystal system (Space group Pbca)
  • Unit cell parameters: a=14.213 Å, b=17.845 Å, c=21.307 Å
  • Torsion angle C7-N2-N3-C8 = 178.9°, confirming E-configuration

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

Method Yield (%) Purity (%) Reaction Time Key Advantage
Conventional 65 98.2 45 min High reproducibility
Microwave-assisted 72 99.1 8 min Energy efficiency
Solvent-free 58 96.8 25 min Environmental compatibility
Flow chemistry 68 98.7 12 min Scalability potential

Data sources:

The microwave-assisted method demonstrates particular promise for scale-up, reducing reaction time by 82% while improving yield by 7% compared to conventional heating.

Mechanistic Insights and Kinetic Studies

The condensation follows a three-stage mechanism:

  • Proton Transfer :
    Acetic acid catalyzes isatin tautomerization to enol form, enhancing electrophilicity at C3

  • Nucleophilic Attack :
    Hydrazine nitrogen attacks carbonyl carbon (k1 = 0.18 min⁻¹ at 80°C)

  • Dehydration :
    Rate-determining step (k2 = 0.05 min⁻¹) forms conjugated hydrazone system

Kinetic studies reveal an overall second-order reaction with activation energy (Ea) of 68.4 kJ/mol, indicating moderate temperature sensitivity.

Purification and Analytical Considerations

Chromatographic Behavior

  • TLC : Rf 0.42 (ethyl acetate/hexane 1:1)
  • HPLC : Retention time 6.78 min (C18 column, MeOH/H2O 70:30)

Recrystallization Optimization

Solvent Screening Results :

Solvent System Crystal Quality Purity Improvement
Ethanol/DMF (2:1) Prismatic 96.5% → 99.2%
Acetonitrile/water Needles 96.5% → 98.7%
THF/hexane Amorphous 96.5% → 97.1%

Ethanol/DMF mixtures provide optimal crystal morphology and purity enhancement.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indolin-2-one or phthalazin-1-yl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one, particularly against triple-negative breast cancer (TNBC) cell lines. The compound exhibits:

  • Cytotoxicity : Exhibiting IC50 values significantly lower than standard chemotherapeutic agents such as 5-fluorouracil. For instance, one study reported an IC50 value of 12.00 ± 0.13 μM against MDA-MB-231 cells, indicating potent anti-proliferative activity .
  • Mechanism of Action : The compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by:
    • Downregulation of Bcl-2 (anti-apoptotic protein)
    • Upregulation of Bax (pro-apoptotic protein)
    • Activation of caspases (caspase-3 and caspase-9), leading to programmed cell death .

Other Biological Activities

In addition to its anti-cancer properties, this compound has been investigated for other pharmacological activities:

  • Antiviral Activity : Similar indolinone derivatives have shown promise as dual allosteric inhibitors targeting HIV reverse transcriptase, suggesting potential applications in antiviral therapy .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, although further research is needed to confirm these effects specifically for this compound.

Case Studies

  • Triple-Negative Breast Cancer Study : A comprehensive study evaluated the efficacy of this compound against TNBC cell lines. Results indicated a significant reduction in cell viability compared to control groups, with detailed mechanistic studies revealing apoptosis induction through mitochondrial pathways .
  • HIV Inhibition Research : Research focusing on indolinone-based scaffolds demonstrated that similar compounds could inhibit HIV replication by targeting multiple enzymatic functions simultaneously. This suggests that this compound may also possess similar antiviral properties .

Mechanism of Action

The mechanism of action of (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Kinase Inhibition

Compounds with halogenated benzylidene substituents, such as 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (1) and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2), exhibit potent inhibitory activity against EGFR, VEGFR-2, and FLT-3 kinases (Table 1). Their IC50 values surpass those of control drugs like erlotinib and sorafenib, likely due to electron-withdrawing substituents enhancing target binding . In contrast, derivatives with bulky heterocycles, such as pyrazolo[1,5-c]pyrimidinyl (e.g., 4a–c in ), show high melting points (>280°C) and distinct Rf values, suggesting altered solubility and stability .

Table 1. Kinase Inhibitory Activity of Selected Hydrazono-Indolin-2-one Derivatives

Compound Substituent EGFR Inhibition VEGFR-2 Inhibition FLT-3 Inhibition Reference
(E)-Target Compound* 4-phenylphthalazin-1-yl N/A N/A N/A -
3-((2,6-Dichlorobenzylidene)hydrazono) 2,6-dichlorobenzylidene +++ +++ +++
3-((4-Bromobenzylidene)hydrazono) 4-bromobenzylidene ++ + +
Erlotinib (Control) - ++ - -

Cytotoxicity and Anticancer Activity

Substituents significantly influence cytotoxicity. For example:

  • 3-((2-Bromobenzylidene)hydrazono)indolin-2-one demonstrates cytotoxicity against MCF7 and A2780 cell lines, whereas 3-((4-methoxybenzylidene)hydrazono)indolin-2-one (4d) shows lower activity, highlighting the role of electron-withdrawing groups (e.g., bromo) in enhancing cell penetration .
  • Thiazole derivatives (e.g., 7c, 11f in ) with hydrazono-indolin-2-one moieties exhibit antimicrobial and antibiofilm activity, suggesting heterocyclic substituents broaden therapeutic applications .

Isomerization and Configuration Effects

The E/Z configuration of the hydrazone bond critically impacts bioactivity. For instance:

  • (E)-3-(2-(2-Nitrophenyl)hydrazono)indolin-2-one (2E) and (Z)-isomer (2Z) show distinct NMR profiles and stability, with E-isomers often favored in kinase inhibition due to optimal spatial alignment .
  • The target compound’s E-configuration may enhance binding to hydrophobic pockets in kinases compared to Z-forms of simpler analogs .

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., 4c in ) exhibit higher melting points (304–306°C) due to strong intermolecular forces, whereas methoxy-substituted analogs (e.g., 4d in ) melt at 182–183°C .
  • Solubility : Rf values (e.g., 0.65–0.77 in ) correlate with substituent polarity, influencing bioavailability .

Biological Activity

(E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound involves the condensation reaction of isatin derivatives with hydrazones. A notable method includes the reaction of 5-fluoroisatin with 4-phenylphthalazine, yielding an orange powder with a melting point exceeding 300 °C and characterized by spectral analyses such as IR and NMR .

Anticancer Activity

Research has shown that derivatives of indolinones exhibit significant anticancer properties. For instance, the compound this compound demonstrated an increase in apoptotic cell populations in vitro. Specifically, studies indicated a rise in annexin V-FITC positive cells from 3.88% to 31.21%, representing an 8.4-fold increase compared to controls .

Table 1: Anticancer Activity Data

Compound NameApoptosis Induction (%)IC50 (µM)Reference
This compound31.21-
Control3.88-

Antiviral Activity

Another area of interest is the antiviral activity against SARS-CoV-2. The compound was evaluated for its ability to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.26 µM, indicating potent antiviral activity .

Table 2: Antiviral Activity Data

Compound NameIC50 (µM)Selectivity IndexReference
This compound0.267.9
PD-1/PD-L1 Ligand2.06-

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, likely through mitochondrial pathways and caspase activation.
  • Viral Entry Inhibition : By interfering with the spike protein's binding to ACE2, it prevents viral entry, making it a candidate for therapeutic development against COVID-19.

Case Studies

Several studies have highlighted the efficacy of this compound in various models:

  • In Vitro Studies : Cell lines treated with this compound showed marked increases in apoptosis markers and reduced proliferation rates.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth rates when administered this compound compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one?

  • Methodological Answer : The compound is typically synthesized via condensation of an isatin derivative (e.g., 5-substituted isatin) with a substituted hydrazine (e.g., 4-phenylphthalazin-1-yl hydrazine). Key steps include:
  • Reaction Conditions : Reflux in ethanol or dioxane at 80–85°C for 6–12 hours, with catalytic glacial acetic acid to drive imine bond formation .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products .
  • Yield Optimization : Adjusting stoichiometric ratios (1:1 hydrazine:isatin) and solvent polarity improves yields (typically 70–90%) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the hydrazone proton (N–H) appears as a singlet near δ 11–12 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves stereochemistry and validates the E-configuration of the hydrazone moiety .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Preferred for bulk purification using methanol or ethanol, leveraging solubility differences between product and impurities .
  • Column Chromatography : Ideal for small-scale or complex mixtures; silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) achieves >95% purity .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s biological targets?

  • Methodological Answer :
  • Target Selection : Use databases like PDB or AlphaFold to identify proteins with binding pockets compatible with the compound’s structure (e.g., kinases, PD-1/PD-L1) .
  • Docking Protocols :

Protein Preparation : Remove water molecules, add hydrogens, and optimize protonation states with tools like MOE or Schrödinger .

Ligand Preparation : Generate low-energy conformers of the compound using Epik .

Scoring : Glide SP or AutoDock Vina assess binding affinities. Focus on interactions like π-π stacking with aromatic residues or hydrogen bonding with catalytic sites .

  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. What strategies resolve contradictions between experimental and computational data on its biological activity?

  • Methodological Answer :
  • Orthogonal Assays : Combine in vitro enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis assays) to confirm computational predictions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess target-ligand stability. A stable RMSD trajectory supports docking results .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) to test hypotheses from conflicting data .

Q. How to design assays to evaluate its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Permeability : Use Caco-2 cell monolayers; apparent permeability (PappP_{app}) > 1 × 106^{-6} cm/s suggests oral bioavailability .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction (<5% indicates high binding) .

Data Contradiction Analysis Example

Scenario : Computational docking predicts strong PD-L1 binding, but in vitro assays show weak activity.
Resolution Steps :

Verify Target Conformation : Check if the docking used a closed vs. open PD-L1 state .

Assay Conditions : Ensure physiological pH and temperature during experiments .

Probe Solubility : Use DMSO concentrations <0.1% to avoid aggregation artifacts .

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